Home > Products > Screening Compounds P74852 > 3-methoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide
3-methoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide -

3-methoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide

Catalog Number: EVT-4521751
CAS Number:
Molecular Formula: C18H17N3O3
Molecular Weight: 323.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

  • Compound Description: This compound serves as a synthetic precursor to various 1,2,4-oxadiazole derivatives. It is prepared by reacting methyl (2-hydroxyphenyl)acetate with 5-chloromethyl-3-(2-methylphenyl)-1,2,4-oxadiazole. []
  • Relevance: This compound shares the core 1,2,4-oxadiazole structure with 3-methoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide. The key difference lies in the replacement of the phenylacetamide moiety in the target compound with a methylacetate group. []
  • Compound Description: ADX47273 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 5 (mGlu5). It demonstrates preclinical antipsychotic-like and procognitive activities. []
  • Relevance: This compound, like 3-methoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide, contains the 1,2,4-oxadiazole ring. It differs in the substitution pattern on the phenyl ring attached to the oxadiazole and the presence of a piperidine ring linked to the methanone group. []
  • Compound Description: This compound is synthesized via the reaction of methyl 2-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}phenylacetate with N,N-dimethylformamide dimethyl acetal. [] Its crystal structure reveals intramolecular C—H⋯O and C—H⋯N hydrogen bonds and intermolecular C—H⋯π interactions. []
  • Relevance: This compound and 3-methoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide both belong to the class of 1,2,4-oxadiazole derivatives. A significant structural distinction is the presence of a dimethylaminoacrylate group and an extended vinyloxy linker in this compound. [, ]
  • Compound Description: This series of compounds was investigated for their activity as muscarinic cholinergic agonists and antagonists. [] The nature of the alkyl substituent influenced their activity, with unbranched alkyl chains typically yielding agonists and branched or cyclic substituents producing antagonists. []
  • Relevance: These compounds and 3-methoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide are both characterized by the presence of a 1,2,4-oxadiazole moiety. They differ in the substitution on the oxadiazole ring and the presence of a tetrahydropyridine ring in these compounds. []
  • Compound Description: This compound is synthesized by reacting methyl (2-{[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methoxy}phenyl)acetate with N,N-dimethylformamide dimethyl acetal. [] The crystal structure reveals intramolecular C—H⋯O and C—H⋯N hydrogen bonds alongside intermolecular C—H⋯π and C—H⋯O interactions. []
  • Relevance: This compound is structurally related to 3-methoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide through their shared 1,2,4-oxadiazole core. The presence of dimethoxy substitutions on the phenyl ring and a dimethylaminoacrylate group distinguishes this compound. []
  • Compound Description: This compound is prepared by reacting methyl (2-{[3-(3-pyridyl)-1,2,4-oxadiazol-5-yl]methoxy}phenyl)acetate with N,N-dimethylformamide dimethyl acetal. [] The crystal structure reveals intramolecular C—H⋯O and C—H⋯N interactions, along with intermolecular C—H⋯π interactions. []
  • Relevance: This compound shares the 1,2,4-oxadiazole ring system with 3-methoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide. A key difference is the substitution of the phenyl ring with a pyridyl ring and the presence of a dimethylaminoacrylate group in this compound. []
  • Compound Description: This compound is a product of the reaction between methyl (2-hydroxyphenyl)acetate and 5-chloromethyl-3-phenyl-1,2,4-oxadiazole. [] The crystal structure shows weak intermolecular C—H⋯O hydrogen bonds and C—H⋯π(arene) interactions. []
  • Relevance: Sharing the 1,2,4-oxadiazole scaffold with 3-methoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide, this compound lacks the methyl substituent on the phenyl ring attached to the oxadiazole and has a methylacetate group instead of the benzamide moiety. []
  • Compound Description: This compound is synthesized through the reaction of methyl (2-hydroxyphenyl)acetate and 3-(4-methylthio)phenyl-5-chloromethyl-1,2,4-oxadiazole. [] Its structure is characterized by intermolecular C—H⋯O hydrogen bonds and C—H⋯π interactions. []
  • Relevance: This compound and 3-methoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide share the 1,2,4-oxadiazole core. The key structural variations include the presence of a methylsulfanyl substituent at the para position of the phenyl ring and a methylacetate group in place of the benzamide group. []
  • Compound Description: This compound is synthesized by reacting methyl (2-hydroxyphenyl)acetate with 5-chloromethyl-3-(4-nitrophenyl)-1,2,4-oxadiazole. [] It exhibits a weak intramolecular C—H⋯N hydrogen bond and intermolecular C—H⋯O and C—H⋯π interactions in its crystal structure. []
  • Relevance: Both this compound and 3-methoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide belong to the 1,2,4-oxadiazole class of compounds. The presence of a nitro group at the para position of the phenyl ring and a methylacetate group instead of the benzamide moiety are the major structural differences. []
  • Compound Description: This compound exhibits intramolecular N—H⋯N hydrogen-bond and intermolecular C—H⋯π interactions within its structure. []
  • Compound Description: The structure of this compound includes a planar indanone ring system and a twisted acetyl group at N5. [] Intramolecular C—H N and C—H O hydrogen bonds are present, and the crystal structure is stabilized by intermolecular C—H O and C—H N hydrogen bonds. []
  • Relevance: While both this compound and 3-methoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide share the 1,2,4-oxadiazole motif and a methylphenyl substituent, this compound features two oxadiazole rings linked to an indolinone core, a structural feature absent in the target compound. []
  • Compound Description: In this compound, the benzene and oxadiazole rings exhibit a dihedral angle of 4.8(3)°. [] The oxadiazole and thiadiazole rings show an angle of 85.6(3)°. []
  • Compound Description: This compound is prepared by reacting 4-[(2,6-dimethylphenyl)aminocarbonylmethyl]piperazine and 5-chloromethyl-3-(4-nitrophenyl)-1,2,4-oxadiazole. [] It exhibits a weak intramolecular C—H⋯N interaction. Crystal packing is stabilized by weak intermolecular N—H⋯O and C—H⋯O hydrogen bonds, and a C—H⋯π interaction. []
  • Relevance: Both this compound and 3-methoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide contain a 1,2,4-oxadiazole ring. Key differences include the presence of a nitro group on the phenyl ring and a piperazine ring linked to a (2,6-dimethylphenyl)aminocarbonylmethyl group in this compound. []
  • Compound Description: Synthesized by reacting 4-[(2,6-dimethylphenyl)aminocarbonylmethyl]piperazine with 3-(4-bromophenyl)-5-chloromethyl-1,2,4-oxadiazole, this compound exhibits intramolecular C—H⋯N and intermolecular N—H⋯O and C—H⋯O hydrogen bonds within its crystal structure. []
  • Compound Description: This compound is a muscarinic agonist and served as a structural basis for understanding the binding interactions of muscarinic agonists with their receptors. []
  • Relevance: Although it shares the 1,2,4-oxadiazole motif with 3-methoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide, this compound is structurally distinct due to the presence of an azabicyclo[2.2.2]octane system linked to the oxadiazole ring and the absence of the benzamide moiety. []
  • Compound Description: This quinoline derivative exists as a hydrate and features a nearly coplanar arrangement of its aromatic rings. [] Intermolecular O—H⋯N hydrogen bonds connect the organic molecules with water molecules, while weak C—H⋯O hydrogen bonds link molecules from neighboring stacks. []
  • Relevance: This compound shares the 1,2,4-oxadiazole and methoxyphenyl structural features with 3-methoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide. A key distinction is the presence of a quinoline ring system linked to the oxadiazole ring through a methoxymethylene linker in this compound, which is absent in the target compound. []
  • Compound Description: This oxadiazole derivative is nearly planar and contains an intramolecular O—H⋯N hydrogen bond that influences its molecular conformation. []
  • Compound Description: These compounds were investigated for their antimicrobial activity. The ethyl carboxylate derivative and its 3-p-methylbenzyl derivative showed activity against Candida albicans, along with the corresponding thione analogues and their 4-S-alkyl derivatives. []
  • Relevance: While these compounds and 3-methoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide both possess a 1,2,4-oxadiazole ring, they differ significantly in their overall structures. These compounds feature a thieno[2,3-d]pyrimidine system linked to the oxadiazole ring, a structural feature absent in the target compound. []
  • Compound Description: The crystal structure of this compound shows the presence of an O—H⋯N hydrogen bond. []
  • Relevance: Sharing the 1,2,4-oxadiazole ring and a methylphenyl substituent with 3-methoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide, this compound lacks the methoxybenzamide moiety and instead has a simple hydroxymethyl group attached to the oxadiazole ring. []
  • Compound Description: This compound, synthesized by reacting methyl 2-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methoxy}phenylacetate with N,N-dimethylformamide dimethyl acetal, exhibits short intramolecular C—H⋯O contacts within its molecular structure. []
  • Compound Description: This compound was obtained through the reaction of N-acetyl-2-indolinone with 3-(4-chlorophenyl)-5-chloromethyl-1,2,4-oxadiazole. [] It crystallizes in the monoclinic system and its structure is stabilized by intramolecular C—H…O hydrogen bonds. []
  • Relevance: Although it shares the 1,2,4-oxadiazole motif with 3-methoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide, this compound features two oxadiazole rings, each substituted with a 4-chlorophenyl group and linked to an indolinone core. This structure deviates significantly from the target compound. []
  • Compound Description: This compound, synthesized by reacting methyl {2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]phenyl}acetate with sodium hydride, adopts an enol form stabilized by an intramolecular O—H⋯N hydrogen bond. [] All its non-hydrogen atoms lie within a plane. []
  • Relevance: Sharing the 1,2,4-oxadiazole core with 3-methoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide, this compound is differentiated by the presence of a benzopyran-3-ol moiety fused to the phenyl ring attached to the oxadiazole, a structural feature absent in the target compound. []
  • Compound Description: These compounds were synthesized and evaluated for their antimicrobial activity. They showed better antimicrobial activity than the reference drug Streptomycin. [] Docking studies suggested that these compounds may act by inhibiting the 16S subunit of ribosomal RNA or tRNA (Guanine37-N1)-methyltransferase. []
  • Relevance: While these compounds share the 1,2,4-oxadiazole moiety with 3-methoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide, they are structurally diverse due to the presence of a thieno[2,3-d]pyrimidine system linked to a benzimidazole ring. []
  • Compound Description: This compound is a monohydrate where the oxadiazole ring is not coplanar with the quinoline and benzene rings. [] The crystal structure is characterized by O—H⋯N hydrogen bonds and C—H⋯O hydrogen-bonding interactions involving the water molecule. []
  • Compound Description: This compound, 38p or ZENECA ZD3523, is a potent and selective leukotriene receptor antagonist. [] It exhibits high affinity for the LTD4 receptor and effectively inhibits LTD4-induced bronchoconstriction. []
  • Relevance: Although this compound shares a methoxybenzamide moiety with 3-methoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide, it lacks the 1,2,4-oxadiazole ring. Instead, it features an indole ring system with various substitutions, including a fluorinated butylcarbamoyl group. This difference in the core heterocyclic structure makes it structurally distinct from the target compound. []
  • Compound Description: This compound adopts a 'contorted' conformation with an 86.54(6)° dihedral angle between its heterocyclic rings. [] It forms centrosymmetric dimers through complementary N—H⋯N hydrogen bonds, which further interact through C—H⋯π(ring) interactions. []
  • Relevance: This compound, while structurally distinct from 3-methoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide, belongs to the same broad category of heterocyclic compounds. It features a 1,2,4-triazole-5-thione ring system linked to a pyrazole ring and a methylphenyl group, contrasting with the 1,2,4-oxadiazole ring and methoxybenzamide moiety in the target compound. []
  • Compound Description: APD791 is a highly selective 5-hydroxytryptamine 2A (5-HT2A) receptor inverse agonist. [, ] It effectively inhibits serotonin-amplified platelet aggregation and exhibits good oral bioavailability. [, ]
  • Compound Description: These compounds were synthesized and tested as alkaline phosphatase inhibitors. [] They showed good to excellent inhibitory activity, with the most potent compound (6i) exhibiting an IC50 value of 0.420 μM. []
  • Relevance: This series of compounds and 3-methoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide belong to the same class of benzamide derivatives containing a 1,2,4-oxadiazole ring. The key structural variations lie in the substitution pattern on the oxadiazole ring. The target compound features a 3-aryl-5-methyl substituent, whereas this series has a 5-alkylthio group. []
  • Compound Description: This molecule adopts a 'pincer' conformation, stabilized by two intramolecular C—H⋯π(ring) interactions. [] Intermolecular N—H⋯N and C—H⋯S hydrogen bonds and C—H⋯π(ring) interactions contribute to its three-dimensional network structure. []
  • Relevance: This compound, while structurally distinct from 3-methoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide, falls under the same category of heterocyclic compounds. It features a 1,2,4-triazole-5-thione ring linked to a pyrazole ring and a methylphenyl group, contrasting with the 1,2,4-oxadiazole ring and methoxybenzamide group in the target compound. []
  • Compound Description: YM-53389 is a potent and selective 5-HT4 receptor agonist, showing high affinity for the human 5-HT4 receptor and potent agonistic activity in longitudinal muscle myenteric plexus preparations. []
  • Relevance: Both YM-53389 and 3-methoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide share a methoxyphenyl moiety and a 1,2,4-oxadiazole ring. The key differences lie in the presence of a chlorine atom and a piperidylmethyl group attached to the oxadiazole ring in YM-53389, replacing the methylphenyl and benzamide groups in the target compound. []
  • Compound Description: This series of compounds serves as intermediates in the synthesis of azilsartan, a drug used to treat high blood pressure. []
  • Relevance: These compounds, while sharing the 1,2,4-oxadiazole ring with 3-methoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide, are structurally diverse due to the presence of a biphenyl system, a benzo[d]imidazole ring, and an alkyl carboxylate group, all absent in the target compound. []
  • Compound Description: This compound serves as a base for a series of insensitive energetic materials, including N-trinitroethylamino derivatives and energetic salts. [] They exhibit moderate thermal stabilities and insensitivity towards impact and friction. []
  • Compound Description: This series of closely related benzamides crystallize as ethanol monosolvates. [] They form centrosymmetric four-molecule aggregates linked by hydrogen bonds. []
  • Relevance: This group of compounds, while sharing the benzamide group with 3-methoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide, lacks the 1,2,4-oxadiazole ring. Instead, they contain a 1,2,4-triazole ring linked to a sydnone ring through an amino group and a sulfanylidene bridge. This distinct heterocyclic core differentiates them from the target compound. []
  • Compound Description: This series of compounds displays anticonvulsant and anxiolytic activity. [] They lack muscle relaxant effects, suggesting the absence of a GABAergic component in their activity. [] Their potency is comparable to or exceeds that of the anxiolytic drug gidazepam. []
  • Relevance: While these compounds share a methoxyphenyl group with 3-methoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide, they lack the 1,2,4-oxadiazole ring. They feature a [, , ]triazolo[4,3-a]azepine system linked to a urea group, making them structurally distinct from the target compound. []
  • Compound Description: This compound is a derivative of antiviral 'WIN compounds' and its crystal structure shows distinct supramolecular features. []
  • Compound Description: These two series of compounds were synthesized and evaluated for their biological activity. Derivatives with chlorine substituents exhibited greater toxicity to bacteria. []
  • Relevance: These compounds represent different classes of heterocyclic compounds compared to 3-methoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide. The first series features a pyrazole ring linked to a benzo[d]thiazole group, while the second series contains a 1,2,4-triazole ring linked to a benzo[d]thiazole group. Neither series contains the 1,2,4-oxadiazole ring or the methoxybenzamide moiety present in the target compound. []
  • Compound Description: This compound is a potent and selective calcium release-activated calcium (CRAC) channel inhibitor. [] It demonstrated efficacy in preclinical models of rheumatoid arthritis and has a favorable safety profile. []

Properties

Product Name

3-methoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide

IUPAC Name

3-methoxy-N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]benzamide

Molecular Formula

C18H17N3O3

Molecular Weight

323.3 g/mol

InChI

InChI=1S/C18H17N3O3/c1-12-5-3-6-13(9-12)17-20-16(24-21-17)11-19-18(22)14-7-4-8-15(10-14)23-2/h3-10H,11H2,1-2H3,(H,19,22)

InChI Key

RRQJECYMHOYIQJ-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)CNC(=O)C3=CC(=CC=C3)OC

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)CNC(=O)C3=CC(=CC=C3)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.